2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is a synthetic compound classified under organic chemistry, specifically within the category of pyran derivatives. Its IUPAC name reflects its structural components, including a pyran ring and a nitrobenzoate moiety. The compound is noted for its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of organic compounds and is characterized by its unique functional groups: a pyran ring and a nitrobenzoate ester. Its molecular formula is , with a molecular weight of approximately 273.21 g/mol.
The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate typically involves the esterification of 2-methyl-4-oxo-4H-pyran-3-yl with 4-nitrobenzoic acid. The reaction conditions often include:
In an industrial context, the synthesis may be scaled up using continuous flow reactors to enhance efficiency. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels necessary for research applications.
The molecular structure of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate features:
2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate can undergo several notable chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for further modifications.
The primary target of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate is the apelin (APJ) receptor, where it acts as a functional antagonist. This interaction suggests that it may influence various biochemical pathways related to cardiovascular functions and energy metabolism.
By inhibiting the apelin receptor, this compound could potentially alter physiological responses associated with cardiovascular health, making it significant in pharmacological research .
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 273.21 g/mol |
Density | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties relevant to this compound include:
2-Methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate has several scientific applications:
This compound exemplifies the intersection between synthetic organic chemistry and pharmacological research, highlighting its potential impact on future therapeutic developments.
The core architecture of 2-methyl-4-oxo-4H-pyran-3-yl 4-nitrobenzoate derivatives is synthesized through a sequential three-step protocol originating from bioavailable kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) [1] [3]. Initial chlorination employs thionyl chloride (SOCl₂) under reflux to yield 5-chloro-2-(chloromethyl)-4H-pyran-4-one, a key intermediate enabling nucleophilic displacement. This is followed by thiomethylation using pyrimidine-2-thiol and potassium carbonate (K₂CO₃) in anhydrous acetonitrile, introducing the critical thioether linkage at C6. Final esterification couples the pyran scaffold with 4-nitrobenzoyl chloride via Schotten-Baumann conditions (aqueous NaOH/dichloromethane), achieving the target compound in 65–78% overall yield [1] [2]. Microwave-assisted esterification reduces reaction times from hours to minutes while maintaining yields >80%, enhancing synthetic efficiency [3].
Table 1: Key Reaction Conditions for Core Synthesis
Step | Reaction | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Chlorination | SOCl₂, reflux, 4h | 85 |
2 | Thiomethylation | Pyrimidine-2-thiol, K₂CO₃, CH₃CN, 60°C, 12h | 78 |
3 | Esterification | 4-Nitrobenzoyl chloride, NaOH, CH₂Cl₂, rt, 6h | 82 |
Thiomethylation is a pivotal step determining APJ receptor affinity. Optimization studies reveal that pyrimidine-2-thiol outperforms alternative thiols (e.g., imidazole-2-thiol or alkylthiols) due to its hydrogen-bonding capacity with receptor residues [1]. Steric and electronic factors are critical: bulkier thiols (e.g., 1-methyl-1H-imidazole-2-thiol) reduce potency by >10-fold, while electron-deficient heterocycles enhance π-π stacking within the APJ binding pocket [4] .
Esterification employs two primary strategies:
Table 2: Impact of Thioether Groups on APJ Antagonism
Thioether Group | APJ IC₅₀ (μM) | Relative Potency vs. Pyrimidine |
---|---|---|
Pyrimidin-2-yl | 0.3 | 1.0x |
1-Methylimidazol-2-yl | 3.5 | 0.09x |
Phenyl | >10 | <0.03x |
n-Butyl | Inactive | N/A |
Kojic acid provides a biocompatible template with inherent metal-chelating properties, facilitating scaffold diversification. The 5-hydroxy group is leveraged for halogenation, enabling C–S bond formation essential for thioether linkages [1] [8]. Bioisosteric replacements focus on optimizing metabolic stability and receptor engagement:
Systematic SAR interrogation of the benzoate moiety reveals electronic and positional effects dominate APJ binding:
Table 3: SAR of Benzoate Substituents Impacting APJ Antagonism
Benzoate Substituent | APJ IC₅₀ (μM) | Selectivity vs. AT1 |
---|---|---|
4-NO₂ | 0.3 | >37-fold |
3-NO₂ | 13 | >6-fold |
4-CN | 1.5 | >12-fold |
4-Br | 18 | Not determined |
4-CF₃ | 29 | Not determined |
4-OCH₃ | >79 | Inactive |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: